N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE -

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Catalog Number: EVT-5616674
CAS Number:
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide is a vinylogous urea compound identified as a modest inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT). [, ] It was discovered through high-throughput screening of the National Cancer Institute's libraries of synthetic and natural compounds. [] The compound shares a 3-CONH2-substituted thiophene ring with another identified RNase H inhibitor, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. []

Mechanism of Action

While the precise mechanism is not fully elucidated, studies suggest that N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide inhibits HIV RNase H activity by binding to a site on the p51 thumb subdomain of the reverse transcriptase enzyme. [] This binding site is distinct from the active site where divalent metal-chelating RNase H inhibitors typically bind. [] The interaction of this compound with the catalytically conserved His539 of the p66 RNase H domain is implicated in the inhibition. []

Furthermore, single-molecule spectroscopy experiments suggest that vinylogous ureas, including this compound, can alter the orientation of reverse transcriptase on RNA-DNA hybrids, specifically those mimicking the initiation of plus-strand DNA synthesis. [] This observation may contribute to the compound's inhibitory effect on RNase H activity.

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 1)

Compound Description: This compound was identified as a moderately potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT). A Yonetani-Theorell analysis revealed that this compound and the active-site hydroxytropolone RNase H inhibitor β-thujaplicinol interacted with the RNase H domain in a mutually exclusive manner. Mass spectrometric protein footprinting indicated that its binding site involved residues Cys280 and Lys281 in helix I of the thumb subdomain of p51.

Relevance: Both 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide belong to the vinylogous urea class of compounds, sharing a 3-CONH2-substituted thiophene ring as a key structural feature.

N-[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide (Compound 2)

Compound Description: This compound was also identified as a moderately potent inhibitor of the RNase H activity of HIV-1 and HIV-2 reverse transcriptase. It shares the 3-CONH2-substituted thiophene ring with compound 1 but is otherwise structurally unrelated.

Relevance: N-[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide, similar to N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide, belongs to the vinylogous urea class of compounds and has a 3-CONH2-substituted thiophene ring. These structural features are crucial for their activity as RNase H inhibitors.

Properties

Product Name

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C13H16N4O2S/c1-4-17-6-5-9(16-17)12(19)15-13-10(11(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,19)

InChI Key

MIUBDXMGDCNWIM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.